N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c17-16(18)11-4-3-5-13(8-11)23(19,20)15-9-12-10-21-14(22-12)6-1-2-7-14/h3-5,8,12,15H,1-2,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQWNYWLQHMECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide typically involves multiple steps:
-
Formation of the Spirocyclic Intermediate: : The initial step often involves the formation of the spirocyclic nonane-dioxane intermediate. This can be achieved through a cyclization reaction, where a suitable diol reacts with a ketone under acidic conditions to form the spirocyclic structure.
-
Introduction of the Nitrobenzenesulfonamide Group: : The spirocyclic intermediate is then reacted with a nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the nitrobenzenesulfonamide group. This step typically requires careful control of temperature and reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and large-scale batch reactors for the sulfonamide introduction. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The nitro group in N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide can undergo oxidation reactions, potentially forming nitroso or nitro derivatives under strong oxidizing conditions.
-
Reduction: : Reduction of the nitro group can lead to the formation of amines. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants like sodium borohydride.
-
Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base
Major Products
Oxidation: Nitro derivatives, nitroso derivatives
Reduction: Amines
Substitution: Various substituted sulfonamides
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
-
Medicinal Chemistry: : This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
-
Materials Science: : Its unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.
-
Industrial Chemistry: : It can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes, including catalysis and the production of specialty chemicals.
Mechanism of Action
The mechanism by which N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide exerts its effects depends on its application:
-
Biological Targets: : In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the sulfonamide moiety can form hydrogen bonds with biological targets.
-
Chemical Pathways: : In materials science, its reactivity can be harnessed to form stable polymers or coatings through polymerization or cross-linking reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide with key analogs:
Structural and Functional Differences
- Nitro Group Position : The 3-nitro substitution in the target compound vs. 4-nitro in S08 alters electronic distribution. The meta position (3-nitro) may reduce steric hindrance in interactions with biological targets compared to para derivatives .
- Functional Groups : Ethanediamide derivatives () prioritize hydrogen-bonding interactions, whereas sulfonamides (target and S08) are better suited for covalent binding (e.g., protease inhibition).
Research Findings and Contradictions
- Enantioselectivity: highlights that spiro[4.4]nonane derivatives exhibit variable enantioselectivity depending on substituents. For instance, ((2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-diyl)bis(diphenylmethanol) achieves 100% ee for N-benzyl-3-hydroxypyrrolidine but fails for N-ethyl analogs . This suggests the target compound’s stereochemical outcomes may depend heavily on reaction conditions.
- Contradictions : reports impurities in S07/S08 syntheses, whereas emphasizes high-purity biolubricants. This underscores the context-dependent prioritization of purity (pharmaceutical vs. industrial applications).
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-nitrobenzenesulfonamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure with a nitrobenzenesulfonamide moiety. The molecular formula is , and its molecular weight is approximately 357.38 g/mol. The presence of the nitro group and the sulfonamide functionality contributes to its biological properties, including enzyme inhibition and antimicrobial activity.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity. This is particularly relevant in the context of metabolic pathways where sulfonamides are known to interfere with bacterial folate synthesis.
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects, including cytotoxicity or modulation of signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound possess significant antimicrobial properties. The sulfonamide group is known for its antibacterial effects by mimicking para-aminobenzoic acid (PABA), crucial for bacterial growth.
Anti-inflammatory Effects
Studies suggest that the compound may exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This could make it a candidate for treating conditions characterized by excessive inflammation.
Study 1: Antimicrobial Efficacy
In a study evaluating various sulfonamide derivatives, this compound showed promising activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition comparable to standard antibiotics.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Study 2: Anti-inflammatory Mechanism
A separate investigation focused on the anti-inflammatory potential of this compound in a murine model of acute inflammation. Results demonstrated a significant reduction in edema and inflammatory markers in treated groups compared to controls, suggesting that the compound may modulate inflammatory pathways effectively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
